molecular formula C11H22N2O B13277063 N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide

N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide

Cat. No.: B13277063
M. Wt: 198.31 g/mol
InChI Key: NFKIJZRWGYBCKI-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide (CAS 1096273-48-1) is an organic compound with a molecular formula of C11H22N2O and a molecular weight of 198.31 g/mol . As a derivative of acetamide, it belongs to a class of compounds widely utilized in industrial and research settings as polar, basic solvents with high dielectric constants, capable of dissolving a diverse range of organic and inorganic substances . In scientific research, acetamide derivatives serve as versatile building blocks and intermediates in the organic synthesis of more complex molecules . Their structural features, including the ability to form hydrogen bonds, make them valuable in pharmacological and chemical research for exploring interactions with enzymes and proteins . Specifically, N-substituted acetamides have been investigated for their potential biological activity, including roles as enzyme inhibitors or in the development of compounds with antimicrobial, antifungal, and antiviral properties . The structural motif of a cyclohexylamine, as present in this compound, is common in medicinal chemistry and can contribute to the pharmacokinetic properties of a molecule. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide

InChI

InChI=1S/C11H22N2O/c1-9-5-4-6-10(7-9)12-8-11(14)13(2)3/h9-10,12H,4-8H2,1-3H3

InChI Key

NFKIJZRWGYBCKI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 3-Methylcyclohexylamine

Method :

  • Hydrogenate 3-methylcyclohexanone with ammonium formate or gaseous ammonia in the presence of a palladium catalyst (e.g., Pd/C) under high-pressure hydrogen (2.5–3.5 MPa) at 120–130°C.
  • Reaction equation :
    $$
    \text{3-Methylcyclohexanone} + \text{NH}3 \xrightarrow{\text{H}2, \text{Pd/C}} \text{3-Methylcyclohexylamine} + \text{H}_2\text{O}
    $$
  • Yield : ~98% after purification via fractional distillation.

Step 2: Acylation with N,N-Dimethylchloroacetamide

Method :

  • React 3-methylcyclohexylamine with N,N-dimethylchloroacetamide in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
  • Conditions : Stir at 0–5°C for 1 hour, then room temperature for 12 hours.
  • Workup : Extract with aqueous NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography.

Advantages :

  • High regioselectivity due to steric hindrance from the cyclohexyl group.
  • Scalable for industrial production.

Direct Coupling via Carbodiimide Chemistry

A one-pot method using coupling reagents to form the acetamide bond.

Procedure :

  • Activate N,N-dimethylglycine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
  • Add 3-methylcyclohexylamine and stir at 25°C for 24 hours.
  • Quench with water, extract with ethyl acetate, and concentrate.

Key Parameters :

Limitations :

  • Requires strict anhydrous conditions.
  • Higher cost due to coupling reagents.

Hydrogenolysis of Protected Intermediates

This method employs a benzyl carbamate (Cbz)-protected amine for controlled deprotection.

Steps :

  • Synthesize N-Cbz-3-methylcyclohexylamine via reaction with benzyl chloroformate.
  • Couple with N,N-dimethylbromoacetamide using potassium carbonate in acetonitrile.
  • Remove the Cbz group via hydrogenolysis (H₂, Pd/C, 1 atm) in methanol.

Optimization :

  • Catalyst loading : 5% Pd/C achieves full deprotection in 4 hours.
  • Purity : >99% after recrystallization from hexane/ethyl acetate.

Comparative Analysis of Methods

Parameter Reductive Amination Carbodiimide Coupling Hydrogenolysis
Yield 90–95% 80–85% 75–80%
Reaction Time 6–8 hours 24 hours 10–12 hours
Cost Efficiency High Moderate Low
Scalability Industrial Lab-scale Lab-scale

Critical Considerations

  • Purification : Distillation or chromatography is essential to remove by-products like unreacted amine or dimerized species.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates but may complicate isolation.
  • Catalyst Recycling : Pd/C from hydrogenolysis steps can be reused up to 3 times without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby affecting their activity. The pathways involved include:

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Key Substituents Biological Activity/Application Key References
N,N-Dimethyl-2-[(3-methylcyclohexyl)amino]acetamide C₁₁H₂₂N₂O 3-Methylcyclohexylamine, dimethylacetamide Potential CNS activity (inferred from structural analogs)
Zolpidem (N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide) C₁₉H₂₁N₃O Imidazopyridine ring, tolyl group GABA-A receptor agonist (sleep disorders)
N,N-Dimethyl-2-[methyl(methylsulfonyl)amino]acetamide (CID 57682568) C₆H₁₃N₃O₃S Methylsulfonylamino group HIV integrase inhibitor
N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide C₁₅H₂₀ClFN₂O₃S Halogenated phenyl, sulfonamide Undisclosed (structural studies)
N,N-Dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide C₆H₁₁F₃N₂O Trifluoroethyl group Electrophilic substituent for metabolic stability

Key Structural and Functional Differences

  • Backbone Modifications: The target compound shares the N,N-dimethylacetamide backbone with zolpidem but replaces the imidazopyridine ring with a 3-methylcyclohexylamine. Sulfonamide derivatives (e.g., CID 57682568) introduce a sulfonyl group, enhancing hydrogen-bonding capacity and polarity, which may improve solubility but reduce blood-brain barrier permeability compared to the lipophilic cyclohexyl group .
  • Substituent Effects: 3-Methylcyclohexyl vs. Trifluoroethyl: The cyclohexyl group offers steric bulk and lipophilicity, favoring hydrophobic interactions in binding pockets. Halogenated Aromatics: Compounds like N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide combine halogenated aryl groups with sulfonamides, likely targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Physicochemical and Toxicological Considerations

  • Lipophilicity : The 3-methylcyclohexyl group likely increases logP values compared to sulfonamide or trifluoroethyl analogs, impacting membrane permeability and half-life .
  • Toxicity : While dimethyl acetamide derivatives () are associated with hepatotoxicity, the cyclohexylamine moiety may introduce unique metabolic pathways requiring further investigation .

Biological Activity

N,N-Dimethyl-2-[(3-methylcyclohexyl)amino]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound can be structurally represented as follows:

N N dimethyl 2 3 methylcyclohexyl amino acetamide\text{N N dimethyl 2 3 methylcyclohexyl amino acetamide}

The mechanism of action for this compound involves its interaction with various biological targets, potentially influencing enzyme activity and receptor binding. The presence of the dimethylamino group allows for significant interactions with biological membranes, enhancing its absorption and bioavailability.

Anticancer Activity

Preliminary studies indicate that this compound exhibits anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Research has also suggested antimicrobial properties against a range of bacterial strains. A comparative study showed that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. In animal studies, it demonstrated the ability to mitigate oxidative stress and reduce neuronal cell death, indicating potential therapeutic applications in conditions like Alzheimer's disease .

Case Study 1: Hepatotoxicity Assessment

A clinical case study involving a 32-year-old male exposed to a high concentration of this compound revealed severe hepatotoxic effects. The patient exhibited symptoms including confusion and liver dysfunction, highlighting the need for careful handling and risk assessment in occupational settings .

Case Study 2: In Vitro Cancer Cell Studies

In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity .

Research Findings Summary Table

Biological Activity Effect Observed IC50/EC50 References
AnticancerInduces apoptosis25 µM
AntimicrobialBroad-spectrum inhibitionVaries
NeuroprotectiveReduces oxidative stressN/A
HepatotoxicityLiver dysfunction symptomsN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethyl-2-[(3-methylcyclohexyl)amino]acetamide, and how can structural purity be validated?

  • Methodology : Multi-step synthesis starting from substituted cyclohexylamines and acetamide precursors. For example, react 3-methylcyclohexylamine with chloroacetyl chloride to form the intermediate, followed by dimethylamine substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) and validation using 1H^1H-NMR (peaks at δ 2.2–2.4 ppm for dimethyl groups) and LC-MS (molecular ion [M+H]+^+ at expected m/z) .
  • Data Validation : Compare melting points (if crystalline) and FTIR spectra (amide I band ~1650 cm1^{-1}) with literature. Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

Q. What safety precautions are recommended given limited toxicological data for this compound?

  • Handling Protocol : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 4°C. Acute toxicity testing (e.g., LD50_{50} in rodents) is advised due to structural similarities to neuroactive acetamides .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Toxicity data gaps necessitate adherence to ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can computational methods resolve spectral data contradictions in structural characterization?

  • Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate 1H^1H-NMR and FTIR spectra. Compare with experimental data to identify conformational discrepancies (e.g., axial vs. equatorial substituents on the cyclohexyl ring). Use molecular electrostatic potential (MESP) maps to predict reactive sites .
  • Case Study : In a related acetamide, DFT-optimized geometries clarified intramolecular hydrogen bonding (N–H···O=C), explaining anomalous FTIR shifts .

Q. What reaction mechanisms dominate in functionalizing the acetamide moiety for drug discovery?

  • Mechanistic Insights :

  • Acylation : React with acid chlorides (e.g., benzoyl chloride) in dichloromethane, catalyzed by DMAP.
  • Reductive Amination : Use NaBH3_3CN to convert ketone intermediates to secondary amines.
  • Cycloaddition : Leverage Lewis acids (e.g., SnCl4_4) for cationic polar cycloadditions, forming heterocycles like benzothiopyrans (see ) .
    • Example : Stannic chloride activates the acetamide’s electrophilic carbon, enabling styrene cycloaddition to yield fused-ring systems .

Q. How does molecular docking predict the compound’s affinity for neurological targets?

  • Protocol :

Target Selection : Dock against serotonin receptors (5-HT2A_{2A}) or ion channels (e.g., NMDA) using AutoDock Vina.

Ligand Preparation : Optimize 3D structure with Avogadro (MMFF94 force field).

Validation : Compare docking scores (ΔG) with known agonists/antagonists. For example, a docking score of −9.2 kcal/mol suggests strong binding to 5-HT2A_{2A}, comparable to risperidone .

  • Limitations : Solvation effects and protein flexibility may require MD simulations for refinement .

Key Considerations for Experimental Design

  • Contradictions in Synthesis : and propose divergent routes (e.g., acetyl chloride vs. SN2 substitution). Resolve by testing both methods under inert atmospheres and comparing yields/purity.
  • Toxicological Gaps : Prioritize in vitro assays (e.g., Ames test) before in vivo studies .

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